molecular formula C23H19FN4O2 B2760079 (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941946-67-4

(E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Número de catálogo: B2760079
Número CAS: 941946-67-4
Peso molecular: 402.429
Clave InChI: KNMXDOFBIUAHOL-SZXQPVLSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “(E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea” is a structurally complex urea derivative featuring a quinazolinone core substituted with a phenethyl group and a fluorophenyl moiety. Its E-configuration at the urea linkage suggests distinct spatial and electronic properties, which may influence biological activity and molecular interactions. Quinazolinone derivatives are well-documented in medicinal chemistry for their roles as kinase inhibitors, antimicrobial agents, and anticancer candidates due to their ability to mimic purine bases in biological systems . The fluorophenyl group enhances lipophilicity and metabolic stability, while the phenethyl substituent may contribute to target binding affinity through hydrophobic interactions. Structural characterization of such compounds typically relies on spectroscopic techniques (e.g., $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, ESI-MS) and X-ray crystallography, with refinement programs like SHELXL ensuring precise atomic resolution .

Propiedades

Número CAS

941946-67-4

Fórmula molecular

C23H19FN4O2

Peso molecular

402.429

Nombre IUPAC

1-(4-fluorophenyl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C23H19FN4O2/c24-17-10-12-18(13-11-17)25-22(29)27-21-19-8-4-5-9-20(19)26-23(30)28(21)15-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H2,25,27,29)

Clave InChI

KNMXDOFBIUAHOL-SZXQPVLSSA-N

SMILES

C1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=C(C=C4)F

Solubilidad

not available

Origen del producto

United States

Actividad Biológica

The compound (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a novel urea derivative that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A fluorophenyl group which may enhance its lipophilicity and biological interactions.
  • A quinazolinone moiety known for various pharmacological properties.
  • The urea functional group , which is pivotal in many biologically active compounds.

Biological Activity Overview

Recent studies have highlighted the biological activities of urea derivatives, including their antimicrobial and anticancer properties. The following sections delve into specific activities associated with (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea.

Antimicrobial Activity

A study evaluated various urea derivatives against several bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, particularly against Acinetobacter baumannii and Staphylococcus aureus. The compound was included in this screening, demonstrating promising interactions.

Bacterial StrainInhibition (%)Reference
Acinetobacter baumannii94.5
Staphylococcus aureusModerate

Molecular docking studies suggested that the binding interactions of these compounds with bacterial targets could elucidate their mechanisms of action.

Anticancer Activity

The anticancer potential of urea derivatives has been extensively studied. Research indicates that compounds with a quinazolinone backbone exhibit antiproliferative effects against various cancer cell lines. The specific IC50 values for (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea are yet to be fully characterized but are anticipated to reflect significant activity based on structural similarities to known active compounds.

Cell LineIC50 (μM)Reference
HT2943–390
MCF7TBD
SW13TBD

Case Studies

  • Urea Derivatives as Antimicrobial Agents : A series of urea derivatives were synthesized and tested for their antimicrobial properties. Among them, those containing fluorinated phenyl groups showed enhanced activity against resistant bacterial strains, suggesting that (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea may follow this trend.
  • Quinazolinone Derivatives in Cancer Research : Quinazolinone-based compounds have been explored for their ability to inhibit key enzymes involved in cancer proliferation. The structural characteristics of the compound under discussion align with those previously reported to have anticancer effects, warranting further investigation into its efficacy.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of urea-linked heterocyclic derivatives. Below is a comparative analysis with structurally related compounds, emphasizing key differences in substituents, pharmacophores, and observed properties:

Compound Core Structure Substituents Key Functional Groups Reported Activity
(E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea Quinazolinone 4-fluorophenyl, phenethyl Urea, fluorophenyl, phenethyl Limited direct data; inferred kinase modulation
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (2k) Thiazole-piperazine hybrid 3-chloro-4-fluorophenyl, chlorobenzyloxy, hydrazinyl, piperazine Urea, thiazole, piperazine Anticancer (ESI-MS m/z: 762.2 [M−2HCl+H]+)
Zygocaperoside (Z. fabago) Triterpenoid saponin Glycosylated triterpene Hydroxyl, glycosidic linkage Antioxidant, anti-inflammatory
Isorhamnetin-3-O-glycoside Flavonoid Glycosylated isorhamnetin Hydroxyl, methoxy, glycoside Antioxidant, hepatoprotective

Key Observations:

Structural Complexity vs. Activity: The target compound’s quinazolinone core distinguishes it from thiazole-piperazine hybrids (e.g., compound 2k ), which exhibit anticancer activity but rely on different heterocyclic frameworks. Unlike glycosylated natural products (e.g., Zygocaperoside), the synthetic urea derivative lacks polar sugar moieties, favoring membrane permeability and CNS penetration.

Spectroscopic Characterization: The target compound’s $ ^1 \text{H-NMR} $ and $ ^{13} \text{C-NMR} $ profiles would resemble those of compound 2k, with distinct shifts for the quinazolinone carbonyl ($\sim$170 ppm in $ ^{13} \text{C-NMR}$) and fluorophenyl aromatic protons ($\sim$7.3–7.8 ppm in $ ^1 \text{H-NMR} $) . ESI-MS data for similar urea derivatives (e.g., m/z 762.2 for compound 2k ) suggest that the target compound’s molecular ion would align with its formula (predicted m/z ~420–450).

Biological Implications :

  • Fluorine substitution in both the target compound and compound 2k enhances metabolic stability but introduces distinct electronic effects: the para-fluorine in the target compound may reduce steric hindrance compared to ortho-chloro/meta-fluoro substituents in 2k .
  • The phenethyl group in the target compound could improve binding to hydrophobic enzyme pockets, a feature absent in piperazine-based analogues.

Research Findings and Limitations

However, the following gaps remain:

  • Synthetic Challenges : The compound’s stereochemical purity (E-configuration) requires rigorous control during synthesis, which may complicate scalability.
  • Toxicity Data: No Toxics Release Inventory (TRI) or in vivo toxicity studies are available, unlike for simpler fluorinated compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-1-(4-fluorophenyl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with condensation of 4-fluorophenyl isocyanate with a pre-synthesized 3-phenethyl-2,3-dihydroquinazolin-4(1H)-one intermediate. Use anhydrous solvents (e.g., DMF or THF) under inert atmosphere to minimize side reactions .
  • Optimization : Adjust reaction temperature (typically 60–80°C) and stoichiometric ratios (1:1.2 for urea formation). Monitor progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1H and 13C NMR to confirm urea linkage, fluorophenyl substituents, and quinazolinone ring structure. Look for characteristic peaks: ~10–11 ppm (urea NH), 6.5–8.5 ppm (aromatic protons) .
  • IR Spectroscopy : Confirm carbonyl stretches (1650–1700 cm⁻¹ for urea C=O and quinazolinone C=O) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Methodology :

  • Solubility : Test in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) using UV-Vis spectroscopy or nephelometry. Note poor aqueous solubility common in urea derivatives; consider salt formation .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action against biological targets?

  • Approaches :

  • In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to quinazolinone’s known kinase inhibition. Use fluorescence polarization for binding affinity .
  • Molecular Docking : Model interactions with target proteins (e.g., PARP, tubulin) using AutoDock Vina. Validate with mutagenesis studies .
  • Cellular assays : Measure apoptosis (Annexin V staining) or cell cycle arrest (flow cytometry) in cancer cell lines .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Solutions :

  • Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) and cell culture conditions (passage number, serum type) .
  • Orthogonal assays : Confirm anti-proliferative activity via both MTT and clonogenic assays. Cross-validate using structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) .

Q. How can structure-activity relationships (SARs) be established for this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., phenethyl chain length, fluorophenyl position). Prioritize electron-withdrawing groups to enhance urea stability .
  • Biological testing : Compare IC50 values across analogs. Use 3D-QSAR models (e.g., CoMFA) to correlate substituent effects with activity .

Q. What in silico methods predict the ADMET properties of this compound?

  • Tools :

  • SwissADME : Predict bioavailability (Lipinski’s Rule of 5), blood-brain barrier permeability, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) using GROMACS. Correlate logP values with experimental data .

Q. How can purity and identity be rigorously confirmed post-synthesis?

  • Advanced Techniques :

  • Elemental Analysis : Match experimental vs. theoretical C, H, N, F content (<0.4% deviation) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if single crystals are obtainable) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.